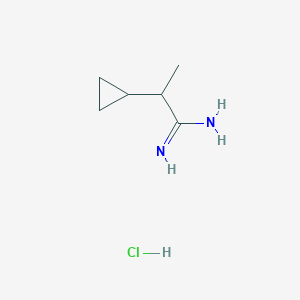
2-Cyclopropylpropanimidamide hydrochloride
説明
2-Cyclopropylpropanimidamide hydrochloride (2-CPPA-HCl) is a cyclic amide derivative of 2-cyclopropylpropanimidamide, a cyclic amide of cyclopropyl propanamide. It is a synthetic compound used in laboratory experiments for a variety of purposes. 2-CPPA-HCl is a low-toxicity compound, and its ability to form a stable cyclic structure makes it an ideal candidate for a variety of applications.
科学的研究の応用
Antidotes for Anticholinesterase Poisoning
Research has focused on the preparation of antidotes for anticholinesterase poisoning, illustrating the synthesis and evaluation of various analogues, including those with cyclopropyl groups. These compounds have been studied for their potential as substitutes for atropine sulphate in treatment protocols, highlighting the cyclopropyl group's role in medicinal chemistry for enhancing drug properties such as potency and selectivity (Bannard, Parkkari, & Coleman, 1962).
Gas-Liquid Chromatography Analysis
The analysis of cyclopropyl-containing compounds, including their analogues, by gas-liquid chromatography (GLC) demonstrates the method's utility in assessing compound purity and quantitative analysis. This research underlines the cyclopropyl group's significance in developing analytical methodologies for complex organic compounds (Casselman & Bannard, 1970).
Neuroprotective Effects Against Oxidative Stress
Studies on compounds with cyclopropyl groups have explored their neuroprotective effects against oxidative stress. These effects include protecting glial cells from excitotoxicity and reducing oxidative damage in neuronal cells, suggesting potential research applications in neurodegenerative disease models (Kim et al., 2011).
Versatility in Drug Molecules
The incorporation of cyclopropyl fragments into drug molecules has been reviewed, emphasizing their role in overcoming challenges in drug discovery, such as improving drug potency and reducing off-target effects. This research highlights the cyclopropyl group's versatility and importance in medicinal chemistry (Talele, 2016).
Synthesis and Chemical Reactions
Various studies have detailed the synthesis of cyclopropane-containing compounds and their use in chemical reactions, showcasing the cyclopropyl group's utility in creating structurally diverse and pharmacologically relevant entities. This includes methodologies for N-cyclopropylation of cyclic amides and azoles, highlighting innovative approaches to incorporate cyclopropyl groups into complex molecules (Gagnon et al., 2007).
特性
IUPAC Name |
2-cyclopropylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-4(6(7)8)5-2-3-5;/h4-5H,2-3H2,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPYNTUVLNRURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropanimidamide hydrochloride | |
CAS RN |
1461708-47-3 | |
| Record name | Cyclopropaneethanimidamide, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

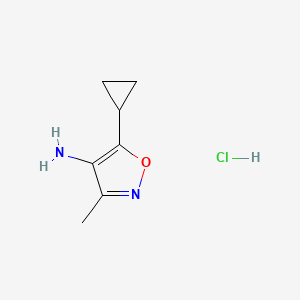

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
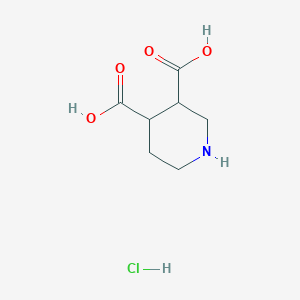


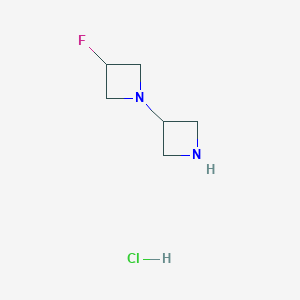

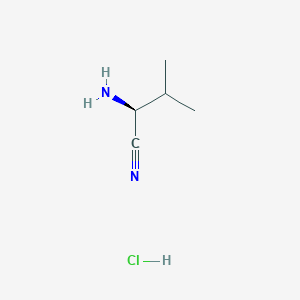

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)